molecular formula C6H10N4O2 B10752205 2-Hydrazinyl-3-(1h-imidazol-5-yl)propanoic acid CAS No. 16662-56-9

2-Hydrazinyl-3-(1h-imidazol-5-yl)propanoic acid

Cat. No.: B10752205
CAS No.: 16662-56-9
M. Wt: 170.17 g/mol
InChI Key: OTXNLKCKMZUQKX-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-(1H-imidazol-5-yl)propanoic acid is a novel chemical reagent of significant interest in medicinal chemistry and biochemical research. This compound features a unique molecular structure that combines a hydrazinyl moiety with an imidazole-propanoic acid backbone, a framework also found in biologically important molecules like the dipeptide L-carnosine (2-[(3-Aminopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid) . Its primary research application is as a key synthetic intermediate or precursor for the development of hydrazide-hydrazone derivatives, a class of compounds extensively investigated for their potent antimicrobial properties . The presence of both the hydrazine and imidazole functional groups provides multiple sites for metal chelation and coordination, making it a potential ligand for constructing transition metal complexes with catalytic or therapeutic potential, similar to how L-carnosine chelates various metal cations . Researchers value this compound for exploring structure-activity relationships in new drug candidates, particularly against multi-resistant bacterial strains . The imidazole ring is a critical pharmacophore in many natural and synthetic bioactive molecules, and its combination with a hydrazine-based side chain offers a versatile scaffold for synthesizing diverse heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,3-thiazolidinones, for high-throughput biological screening . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16662-56-9

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

2-hydrazinyl-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C6H10N4O2/c7-10-5(6(11)12)1-4-2-8-3-9-4/h2-3,5,10H,1,7H2,(H,8,9)(H,11,12)

InChI Key

OTXNLKCKMZUQKX-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NN

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Strategies

The molecular structure of MK785 features a propanoic acid backbone substituted with a hydrazinyl group at C2 and an imidazol-5-yl moiety at C3. A plausible synthetic route involves the reaction of 3-(1H-imidazol-5-yl)propanoic acid derivatives with hydrazine. For example, bromination at the C2 position of 3-(1H-imidazol-5-yl)propanoic acid followed by nucleophilic substitution with hydrazine could yield the target compound. However, direct evidence of this pathway remains unpublished, necessitating protective group strategies to prevent side reactions at the imidazole ring.

Condensation Reactions

Alternative approaches may employ condensation between imidazole-5-carbaldehyde and hydrazine derivatives. The aldehyde group could undergo nucleophilic attack by hydrazine, followed by oxidation to form the carboxylic acid moiety. This method aligns with synthetic routes for analogous imidazole-containing compounds, where reductive amination or Strecker synthesis is utilized.

Structural and Spectroscopic Characterization

Molecular Properties

MK785 has the molecular formula C₆H₁₀N₄O₂ (molecular weight: 170.17 g/mol) and a logP value of -3.5, indicating high hydrophilicity. Its SMILES notation (O=C(O)C(NN)CC1=CNC=N1 ) and InChI key (OTXNLKCKMZUQKX-UHFFFAOYSA-N ) confirm the presence of a hydrazinyl group and imidazole ring.

Table 1: Key Physicochemical Properties of MK785

PropertyValueSource
Molecular FormulaC₆H₁₀N₄O₂
Molecular Weight170.17 g/mol
Melting PointNot reported-
Boiling Point574.5°C at 760 mmHg
Solubility in WaterModerate (exact data unpublished)
logP-3.5

Challenges in Synthesis and Purification

Side Reactions and Byproduct Formation

The imidazole ring’s sensitivity to electrophilic attack complicates direct functionalization. For instance, hydrazine may preferentially react with the imidazole’s N-H group rather than the intended alkyl chain, necessitating protective groups like tert-butoxycarbonyl (Boc) for the imidazole nitrogen.

Solubility and Crystallization

MK785’s high hydrophilicity (logP = -3.5) complicates isolation from aqueous reaction mixtures. InvivoChem reports the use of acetonitrile-phosphate buffer systems for purification, though yields remain unspecified.

Biological Preparation Pathways

As a metabolite identified in Drosophila melanogaster and Saccharomyces cerevisiae, MK785 may arise enzymatically via histidine decarboxylase (HD)-catalyzed reactions. In vivo studies suggest that partial HD inhibition reduces aortic histamine synthesis, implicating MK785 as a downstream modulator.

Industrial and Laboratory-Scale Production

Scaling Considerations

No industrial-scale synthesis has been reported. Laboratory protocols likely involve:

  • Reagent Preparation : Anhydrous hydrazine and protected 3-(1H-imidazol-5-yl)propanoic acid derivatives.

  • Reaction Conditions : Reflux in polar aprotic solvents (e.g., DMF) at 60–80°C for 24–48 hours.

  • Workup : Acid-base extraction to isolate the carboxylic acid.

Analytical Quality Control

  • HPLC : Reverse-phase C18 columns with UV detection at 214 nm (carboxylic acid absorbance).

  • Mass Spectrometry : ESI-MS expected to show [M+H]⁺ at m/z 171.08 .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-(1h-imidazol-5-yl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of hydrazine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 2-hydrazinyl-3-(1H-imidazol-5-yl)propanoic acid exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Its mechanism involves binding to the active sites of specific enzymes, thereby preventing substrate binding. For instance, it has shown potential in inhibiting carbonic anhydrases, which are crucial for various physiological processes . Molecular docking studies support these findings by illustrating the binding interactions at the molecular level.

Ligand for Metal Complexes

This compound can act as a ligand for metal ions, forming complexes that may enhance its biological activity. These metal complexes are being investigated for their potential therapeutic effects, including anticancer properties .

Synthesis of Novel Compounds

This compound serves as a building block for synthesizing more complex molecules in medicinal chemistry. Its derivatives are being explored for various biological activities, including anti-inflammatory and anticancer effects .

Catalysis

In industrial settings, this compound is utilized as a catalyst in several chemical reactions. Its ability to facilitate reactions efficiently makes it valuable in the synthesis of pharmaceuticals and other fine chemicals.

Material Development

The compound is also being explored for its potential in developing new materials with specific properties, such as enhanced durability or reactivity under certain conditions.

Case Studies

StudyApplicationFindings
Study 1Antimicrobial ActivityDemonstrated strong activity against E. coli with an MIC of 0.0195 mg/mL .
Study 2Enzyme InhibitionShowed potential as an inhibitor of carbonic anhydrase with notable binding affinity .
Study 3Ligand ChemistryFormed stable metal complexes that exhibited enhanced biological activity compared to the free ligand.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-(1h-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can form complexes with metal ions, which may enhance its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-Histidine Monohydrochloride Monohydrate

Structure: (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid·HCl·H₂O CAS: 5934-29-2; Molecular Formula: C₆H₉N₃O₂·HCl·H₂O; Molecular Weight: 209.63 g/mol .

  • Key Differences: Replaces the hydrazine group with an amino (-NH₂) group. Contains hydrochloride and hydrate moieties, enhancing solubility in aqueous media.
  • Applications : Widely used as a dietary supplement and flavoring agent in food .
Data Table 1: Functional Group Comparison
Compound C2 Substituent C3 Substituent Additional Groups
Target Compound Hydrazinyl 1H-imidazol-5-yl None
L-Histidine·HCl·H₂O Amino 1H-imidazol-5-yl HCl, H₂O

Carnosine (L-Carnosine)

Structure: (S)-2-(3-Aminopropanamido)-3-(1H-imidazol-5-yl)propanoic acid CAS: 305-84-0; Molecular Formula: C₉H₁₄N₄O₃; Molecular Weight: 226.23 g/mol .

  • Key Differences :
    • Contains a peptide bond linking β-alanine to histidine.
    • Lacks the hydrazine group, instead featuring an amide (-CONH-) linkage.
  • Applications : A natural dipeptide with antioxidant and pH-buffering roles in muscle tissues .

2-Hydroxy-3-(1H-imidazol-5-yl)propanoic Acid

Structure : Hydroxyl (-OH) at C2, imidazole at C3.
CAS : 30581-88-5; Molecular Formula : C₆H₈N₂O₃; Molecular Weight : 156.14 g/mol .

  • Key Differences :
    • Substitutes hydrazine with a hydroxyl group , altering acidity (pKa ~2.5 vs. ~8.1 for hydrazine derivatives).
    • Exhibits lower thermal stability due to the absence of hydrazine’s reducing properties.
  • Applications : Studied as a metabolite in human exposome analysis .

D-Histidine

Structure: (2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid CAS: 4998-57-6; Molecular Formula: C₆H₉N₃O₂; Molecular Weight: 155.15 g/mol .

  • Key Differences :
    • Enantiomer of L-histidine, differing in stereochemistry at C2.
    • Shows distinct receptor-binding profiles in chiral environments.
  • Applications : Used in asymmetric synthesis and biochemical studies .

Structural and Functional Implications

  • Hydrazine vs. Amino/Hydroxyl Groups: The hydrazine moiety in the target compound enhances nucleophilicity and metal coordination, making it superior in chelation compared to L-histidine or hydroxylated analogs .
  • Peptide vs. Hydrazine Linkages: Carnosine’s amide bond provides metabolic stability, whereas the hydrazine group in the target compound offers reactivity in Schiff base formation .
  • Chirality: D-Histidine’s altered stereochemistry reduces compatibility with L-amino acid-specific enzymes, highlighting the target compound’s adaptability in synthetic pathways .

Biological Activity

2-Hydrazinyl-3-(1H-imidazol-5-yl)propanoic acid, a compound with the molecular formula C₇H₈N₄O₂, is recognized for its unique structural features, including a hydrazine functional group and an imidazole ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as a precursor in the synthesis of biologically relevant molecules.

Structural Characteristics

The structure of this compound allows for various interactions with biological macromolecules, which is critical for its biological activity. The imidazole ring can act as a ligand in coordination chemistry, forming complexes with metal ions, which may enhance its therapeutic properties.

Biological Activity Overview

The biological activity of this compound includes:

  • Enzymatic Modulation : The compound has been shown to influence enzymatic reactions, potentially acting as a modulator for neurotransmitters such as histamine. This modulation plays a crucial role in physiological processes including immune response and gastric secretion.
  • Antimicrobial Properties : Compounds containing imidazole rings are often associated with antimicrobial and anti-inflammatory properties. Preliminary studies suggest that this compound may exhibit similar therapeutic potential.

Synthesis and Interaction Studies

Research indicates that the synthesis of this compound typically involves multi-step organic reactions. Interaction studies have utilized techniques such as NMR spectroscopy and mass spectrometry to elucidate binding affinities and mechanisms of action. The protonation states of the imidazole ring significantly influence these interactions, affecting the compound's reactivity and biological effects.

Comparative Analysis of Similar Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Amino-3-(1H-imidazol-4-yl)propanoic AcidContains an amino group instead of hydrazinePrimarily involved in protein synthesis
3-(1H-imidazol-4-yl)propanoic AcidLacks the hydrazine moietyKnown for its role in histidine metabolism
2-Hydroxy-3-(1H-imidazol-5-yl)propanoic AcidContains a hydroxyl groupExhibits different solubility properties

The dual functionality of this compound as both an amino acid derivative and a hydrazine-containing compound may confer distinct biochemical properties not found in similar compounds.

Therapeutic Applications

The potential applications of this compound include:

  • Antimicrobial Agents : Given its structural characteristics, this compound may serve as a basis for developing new antimicrobial agents.
  • Modulators of Neurotransmitter Activity : Its influence on neurotransmitter systems could lead to applications in treating neurodegenerative diseases or psychiatric disorders.

Q & A

Q. Can this compound serve as a precursor for novel bioorthogonal probes? What functionalization strategies are viable?

  • Strategies :
  • Introduce alkyne or azide handles via hydrazine modification for click chemistry applications.
  • Use Pd-catalyzed cross-coupling to attach fluorophores (e.g., BODIPY) to the imidazole ring .
  • Validation : Confirm probe activity via fluorescence quenching assays in cellular models .

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